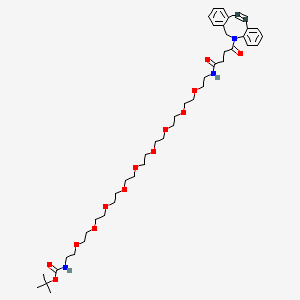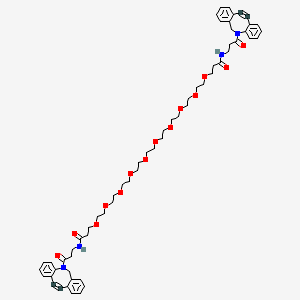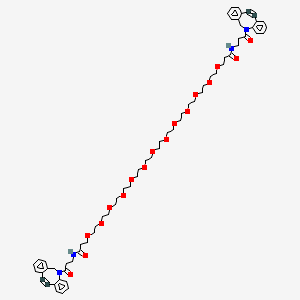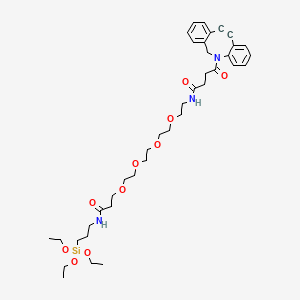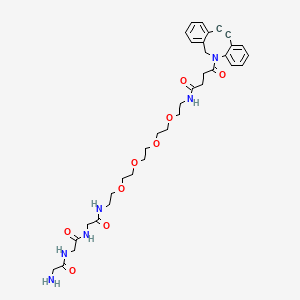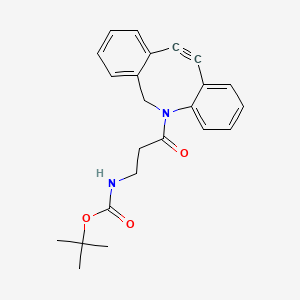
DBCO-NH-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate: It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugation applications due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate involves the following steps:
Formation of the DBCO moiety: The dibenzocyclooctyne (DBCO) group is synthesized through a series of cyclization reactions.
Attachment of the Boc-protected amine: The DBCO moiety is then reacted with a Boc-protected amine under mild conditions to form the final product.
Industrial Production Methods: Industrial production of tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is the primary reaction that tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate undergoes.
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield a free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions:
Reagents: Azide-containing molecules, acids for deprotection.
Conditions: Mild, copper-free conditions for SPAAC; acidic conditions for Boc deprotection
Major Products:
Triazole Linkages: Formed from SPAAC reactions.
Free Amines: Formed after Boc deprotection.
科学研究应用
Chemistry:
Bioconjugation: Used in the synthesis of bioconjugates for labeling and tracking biomolecules.
PROTACs: Acts as a linker in the synthesis of PROTACs, which are used for targeted protein degradation.
Biology and Medicine:
Drug Development: Utilized in the development of targeted therapies and diagnostic tools.
Molecular Imaging: Employed in the creation of imaging agents for tracking biological processes.
Industry:
Material Science: Used in the development of advanced materials with specific functional properties.
作用机制
The primary mechanism of action for tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate involves its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is facilitated by the strained alkyne in the DBCO moiety, which reacts readily with azide groups to form stable triazole linkages. This property makes it highly effective for bioconjugation and labeling applications.
相似化合物的比较
tert-Butyl N-[2-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-2-oxoethyl]carbamate (DBCO-PEG6-NH-Boc): Similar in structure but contains a polyethylene glycol (PEG) linker, which increases water solubility.
tert-Butyl N-[2-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-2-oxoethyl]carbamate (DBCO-PEG12-NH-Boc): Contains a longer PEG linker, providing even greater solubility and flexibility.
Uniqueness: tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate is unique due to its optimal balance of hydrophobicity and reactivity, making it highly effective for a wide range of bioconjugation applications without the need for copper catalysis.
属性
IUPAC Name |
tert-butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-23(2,3)28-22(27)24-15-14-21(26)25-16-19-10-5-4-8-17(19)12-13-18-9-6-7-11-20(18)25/h4-11H,14-16H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYNVEBGFQGBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
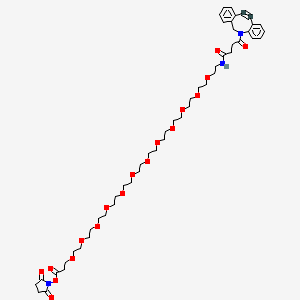
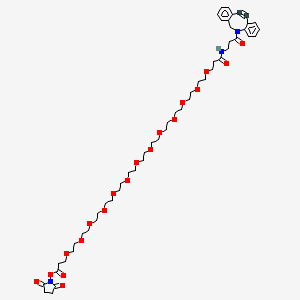
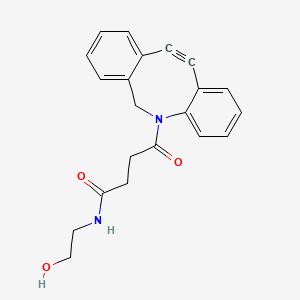
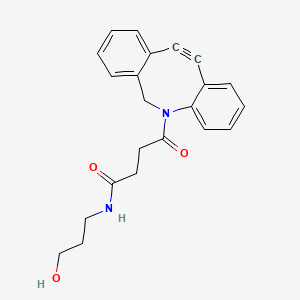
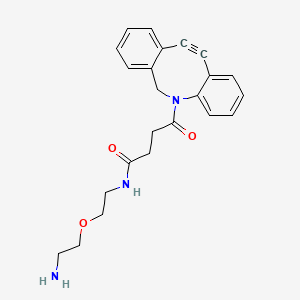

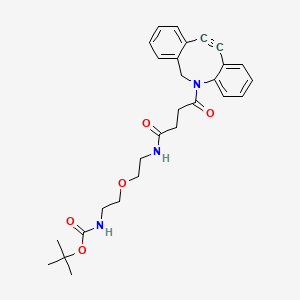
![tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8104304.png)
